3-Bromo-4,5-difluorobenzotrifluoride
Overview
Description
3-Bromo-4,5-difluorobenzotrifluoride is an organic compound with the molecular formula C7H2BrF5 It is a derivative of benzotrifluoride, where the benzene ring is substituted with bromine and fluorine atoms
Mechanism of Action
Mode of Action
It’s worth noting that similar organoboron compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as a reagent, participating in the formation of carbon-carbon bonds under the influence of a palladium catalyst .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could be involved in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the final product .
Action Environment
Environmental factors such as temperature, pH, and the presence of a catalyst can influence the action, efficacy, and stability of this compound, especially in the context of chemical reactions like the SM cross-coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-difluorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the bromination of 4,5-difluorobenzotrifluoride using bromine or a bromine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under specific temperature and pressure conditions to ensure the selective substitution of the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-difluorobenzotrifluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
3-Bromo-4,5-difluorobenzotrifluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3,5-difluorobenzotrifluoride
- 4-Bromo-3,5-difluorobenzotrifluoride
- 2-Chloro-5-fluorobenzotrifluoride
- 3-Fluorobenzotrifluoride
- 4-Fluorobenzotrifluoride
Uniqueness
3-Bromo-4,5-difluorobenzotrifluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields of research and industry .
Properties
IUPAC Name |
1-bromo-2,3-difluoro-5-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXGXAKANXIUDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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